molecular formula C12H14N2O2 B12958183 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid

2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid

Cat. No.: B12958183
M. Wt: 218.25 g/mol
InChI Key: GAUIVBJFSVQJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid typically involves the reaction of 4-bromoacetophenone with guanidine to form the tetrahydropyrimidinyl intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyrimidinyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The phenylacetic acid moiety can also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)propanoic acid
  • 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)butanoic acid
  • 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)pentanoic acid

Uniqueness

2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both the tetrahydropyrimidinyl and phenylacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11(16)8-9-2-4-10(5-3-9)12-13-6-1-7-14-12/h2-5H,1,6-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUIVBJFSVQJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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